4-Fluoroisoindolin-2-amine

Descripción

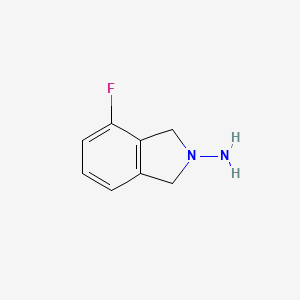

4-Fluoroisoindolin-2-amine is a fluorinated bicyclic amine with a fused benzene and five-membered ring system containing a nitrogen atom. The fluorine substituent at the 4-position of the isoindoline scaffold enhances its electronic and steric properties, making it valuable in medicinal chemistry and material science. Fluorination often improves metabolic stability, bioavailability, and binding affinity in drug candidates .

Propiedades

Número CAS |

110605-66-8 |

|---|---|

Fórmula molecular |

C8H9FN2 |

Peso molecular |

152.17 g/mol |

Nombre IUPAC |

4-fluoro-1,3-dihydroisoindol-2-amine |

InChI |

InChI=1S/C8H9FN2/c9-8-3-1-2-6-4-11(10)5-7(6)8/h1-3H,4-5,10H2 |

Clave InChI |

SQUHKXNJHBBSCI-UHFFFAOYSA-N |

SMILES canónico |

C1C2=C(CN1N)C(=CC=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Fluoroisoindolin-2-amine with structurally related compounds, focusing on substituents, ring systems, and key properties:

Key Comparative Insights

Similar effects are observed in 5-Chloro-4-fluoropyridin-2-amine (Cl: σ = 0.47) and 5-Bromo-4-fluoropyridin-2-amine (Br: σ = 0.44), though heavier halogens increase lipophilicity (ClogP: ~1.5–2.0) compared to fluorine (ClogP: ~0.9) . 2-Fluoro-6-methoxypyridin-4-amine combines electron-withdrawing F and electron-donating OCH₃, creating a polarized scaffold for selective binding in receptor targets .

Steric and Reactivity Differences

- 4-Fluoro-2-iodoaniline features a bulky iodine atom (van der Waals radius: 1.98 Å), which sterically hinders electrophilic substitution but facilitates Ullmann or Suzuki coupling reactions . In contrast, the isoindoline core of This compound offers a rigid, planar structure for π-π stacking in enzyme active sites.

Bicyclic vs. Monocyclic Systems 4-Phenylquinazolin-2-amine (quinazoline core) has two nitrogen atoms in its bicyclic system, enabling dual hydrogen-bonding interactions in kinase inhibitors (e.g., EGFR inhibitors) . The isoindoline scaffold in this compound lacks this feature but may exhibit improved solubility due to reduced aromaticity. 4-Fluoro-2-methyl-1H-indol-5-amine (indole core) shares bicyclic aromaticity but differs in nitrogen placement, which influences its bioactivity as a serotonin receptor modulator .

Applications in Drug Discovery

- Pyridine derivatives like 5-Chloro-4-fluoropyridin-2-amine are intermediates in antiviral drugs (e.g., HIV protease inhibitors), whereas 4-Phenylquinazolin-2-amine is explored in oncology for its kinase-inhibiting properties .

- The isoindoline scaffold’s rigidity makes This compound a candidate for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical.

Physicochemical Properties

| Property | This compound* | 5-Chloro-4-fluoropyridin-2-amine | 4-Fluoro-2-iodoaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 150.16 | 160.55 | 237.01 |

| LogP (Predicted) | ~1.2 | ~1.8 | ~2.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Aromatic Rings | 1 | 1 | 1 |

| Topological Polar Surface Area (Ų) | 38.3 | 38.3 | 26.0 |

*Predicted using analogs from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.